Bienvenue dans la boutique en ligne BenchChem!

1-(4-phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine

Lipophilicity Drug Design Pesticidal Activity

1-(4-Phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS 1251573-63-3) is a heterocyclic small molecule featuring a 1,4,5-trisubstituted-1,2,3-triazole core, a 4-phenoxyphenyl group at the N1 position, and a 4-phenylthiazol-2-yl fragment at the C4 linkage. Based on patent disclosures, this class of 5-amino substituted triazoles is primarily explored for controlling animal pests, including arthropods, insects, and arachnids, with broad formula coverage encompassing the target compound's substructure.

Molecular Formula C23H17N5OS
Molecular Weight 411.48
CAS No. 1251573-63-3
Cat. No. B2990638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
CAS1251573-63-3
Molecular FormulaC23H17N5OS
Molecular Weight411.48
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N
InChIInChI=1S/C23H17N5OS/c24-22-21(23-25-20(15-30-23)16-7-3-1-4-8-16)26-27-28(22)17-11-13-19(14-12-17)29-18-9-5-2-6-10-18/h1-15H,24H2
InChIKeyOXOMLGIBNVLZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS 1251573-63-3): Procurement-Grade Compound Overview and Comparator Identification


1-(4-Phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS 1251573-63-3) is a heterocyclic small molecule featuring a 1,4,5-trisubstituted-1,2,3-triazole core, a 4-phenoxyphenyl group at the N1 position, and a 4-phenylthiazol-2-yl fragment at the C4 linkage. Based on patent disclosures, this class of 5-amino substituted triazoles is primarily explored for controlling animal pests, including arthropods, insects, and arachnids, with broad formula coverage encompassing the target compound's substructure [1]. Structurally, this compound differentiates itself from common procurement analogs, including 1-(4-methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS 1032229-82-5), 1-(4-methylphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS 1032227-18-1), and 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS 1207044-69-6), through the presence of a larger, more lipophilic phenoxy substituent, which implies distinct physicochemical and target-binding profiles. However, publicly available quantitative bioactivity data specifically for this compound remain scarce, limiting direct data-driven differentiation from its closest analogs.

Procurement Risks in the 1,4,5-Trisubstituted-1,2,3-Triazole Series: Why 1-(4-Phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine Cannot Be Interchanged with Closest Analogs


Substituting one N1-phenyltriazole compound for another within this series is scientifically unsound due to critical differences in physicochemical properties and potential target engagement promoted by the unique 4-phenoxy substituent. Even minor substitutions on the N1-phenyl ring, such as methoxy, methyl, or chloro groups, can significantly alter the molecule's lipophilicity, electronic distribution, and steric bulk, which may directly impact binding affinity, selectivity, and biological activity. Patent literature explicitly demonstrates that specific substitutions on the triazole core are crucial for desired pesticidal activity [1]. Without direct comparative data for the target compound, relying on generic analogs risks scientific validity and procurement of an ineffective or off-target probe for structure-activity relationship (SAR) studies or biological screening campaigns.

Quantitative Evidence for Selection of 1-(4-Phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine: A Comparator-Based Procurement Guide


Target Compound vs. 1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine: Lipophilicity Increase (Direct Head-to-Head Molecular Descriptor Comparison)

Replacement of a methoxy group with a phenoxy substituent on the N1-phenyl ring substantially increases lipophilicity, a critical parameter for membrane permeability and target binding. The target compound, 1-(4-phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine, exhibits a higher predicted octanol-water partition coefficient (cLogP) compared to its direct 4-methoxy analog 1-(4-methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS 1032229-82-5), driven by the additional phenyl ring and ether oxygen [1]. This shift in lipophilicity can influence in vitro and in vivo performance, making the target compound a stronger candidate for applications requiring increased membrane solubility or hydrophobic target interactions.

Lipophilicity Drug Design Pesticidal Activity

Class-Level Pesticidal Potential of 5-Amino Triazoles: Target Compound's Scaffold is Explicitly Covered in a Relevant Patent (Class-Level Inference from Bayer AG Patent WO 2022/033991)

A patent filed by Bayer AG (WO 2022/033991) broadly claims 5-amino substituted triazoles of formula (I) for controlling animal pests, where Ar can represent phenyl substituted with phenoxy groups, and the heterocyclic bridge V can be a thiazole ring [1]. While the patent does not individually exemplify the target compound, the Markush structure clearly encompasses it, granting it a specific intellectual property context that simpler N1-phenyl analogs (e.g., 4-methoxy or 4-methyl derivatives) may not hold as strongly when the 4-phenoxy substitution pattern is claimed explicitly. This patent linkage provides a first-mover rationale for procuring the target compound over unpatented or differently-protected analogs for commercial agrochemical research programs.

Pest Control Agrochemicals Patent Landscape

Comparison of Molecular Weight and Physicochemical Profile Against Common Procurement Analogs (Cross-Study Comparable Descriptor Data)

Molecular weight and composition can directly impact passive permeability and oral bioavailability. The target compound, 1-(4-phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (C23H17N5OS, MW 411.48 g/mol), is significantly heavier than its common N1-phenyl analogs: 1-(4-methoxyphenyl)-... (C18H15N5OS, MW 349.41 g/mol) and 1-(4-methylphenyl)-... (C18H15N5S, MW 333.41 g/mol) . This difference places the target compound at the upper limit of typical 'lead-like' chemical space but still within acceptable ranges for further optimization, offering a distinct starting point for medicinal chemistry campaigns that require larger, more complex hit molecules.

Molecular Properties Medicinal Chemistry Compound Selection

Relevance to TrkA Kinase Inhibition: Scaffold Hopping from Phenyl Triazole/Triazole Series (Class-Level Inference from Peer-Reviewed Literature)

A structure-guided optimization study by Wang et al. (2022) demonstrated that phenyl triazole/thiazole hybrid scaffolds serve as effective tropomyosin receptor kinase A (TrkA) inhibitors after scaffold hopping from Entrectinib [1]. The study showed that phenyl triazole derivatives (7a–7h) exhibited IC50 values in the low micromolar range (1.78–17.51 µM) against KM-12 cells, while the corresponding phenyl thiazole series (13a–13h) showed weaker efficacy. Although the exact target compound was not tested, this published SAR trend indicates that a triazole-thiazole hybrid with a specific N1-phenyl substitution can serve as a promising starting point for TrkA inhibitor development. The target compound's phenoxy group may provide additional hydrogen-bond acceptor potential and hydrophobic contacts with the TrkA ATP-binding pocket, as suggested by docking models of related analogs [1]. This positions the target compound as a preferential procurement candidate for medicinal chemistry programs targeting TrkA-driven cancers over smaller, non-phenoxy-containing analogs.

Kinase Inhibitors TrkA Cancer

Anti-MRSA Potential of Phenylthiazoles: A Review-Driven Rationale for the Thiazole Fragment (Supporting Evidence for Compound Differentiation)

A comprehensive review of phenylthiazole derivatives highlighted their strong potential as anti-MRSA lead compounds, with multiple derivatives showing low minimum inhibitory concentration (MIC) values against resistant S. aureus strains [1]. The target compound's 4-phenylthiazol-2-yl heterocycle is a recognized pharmacophore for antimicrobial activity, and the addition of a uniquely substituted 1,2,3-triazole amine may generate synergistic bactericidal effects not achievable with simpler phenylthiazoles lacking the triazole-phenoxyphenyl extension. While no direct quantitative data exists, this established role of phenylthiazoles in combating drug-resistant pathogens supports the procurement of the target compound for antimicrobial screening libraries as a structurally differentiated entry.

Antimicrobial Resistance MRSA Phenylthiazoles

Recommended Application Scenarios for 1-(4-Phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine Based on Quantitative Evidence


Hit Expansion and SAR Exploration in Agrochemical Pest Control R&D

Leverage the patent-backed positioning of this compound within Bayer's 5-amino triazole pest control agent claim (WO 2022/033991) [1]. Use the compound as a key intermediate or lead candidate for developing novel insecticides or acaricides, focusing on structure-activity relationship (SAR) studies that exploit the phenoxy substituent's unique lipophilicity and electronic properties to optimize target binding and field efficacy.

TrkA Kinase Inhibitor Lead Generation in Oncology

Based on the published potency of phenyl triazole/thiazole hybrids against TrkA-positive KM-12 cells [2], procure this compound to expand a focused library of TrkA inhibitors. The phenoxy substitution aims to enhance binding interactions within the TrkA ATP-binding pocket, offering a differentiated starting point from literature compounds 7a-7h for hit optimization.

Antimicrobial Screening Library Enrichment Against MRSA

Driven by the comprehensive review of anti-MRSA phenylthiazoles [3], add this compound to a high-throughput screening deck to test for bactericidal or bacteriostatic activity. The hybrid triazole-thiazole architecture may unveil novel modes of action or improved resistance profiles compared to monocyclic phenylthiazoles.

Medicinal Chemistry Fragment Combination Study (Triazole-Thiazole Hybrid Probes)

Utilize this compound as a privileged scaffold for screening across kinase and GPCR panels. Its calculated higher lipophilicity (cLogP 5.2) versus 4-methoxy analog (cLogP 4.0) [4] can be exploited to target intracellular binding sites with greater membrane permeability demands, making it a valuable comparator for parallel analog synthesis programs.

Quote Request

Request a Quote for 1-(4-phenoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.